3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
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Overview
Description
3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline and piperidine ring system, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the piperidine ring and the phenylpropynyl group. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The quinazoline core is then reacted with a piperidine derivative to form the spiro linkage.
Introduction of the Phenylpropynyl Group: This step involves the addition of the phenylpropynyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline or piperidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1’-prop-2-enylspiro[1H-quinazoline-2,3’-indole]-2’,4-dione: This compound shares a similar spiro structure but with different ring systems.
Pyrazole-quinazoline hybrids: These compounds also feature a quinazoline core and are studied for their biological activities.
Uniqueness
3-phenyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is unique due to its specific combination of quinazoline and piperidine rings, along with the phenylpropynyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-14-23-15-12-21(13-16-23)22-19-11-7-6-10-18(19)20(25)24(21)17-8-4-3-5-9-17/h1,3-11,22H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKIIHIXMBVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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